Superior Bioavailability of Glycosylated Glycitin vs. Aglycone Glycitein
In a head-to-head comparison in aged male F-344 rats, the glucoside form of glycitein (i.e., glycitin) demonstrated significantly higher oral bioavailability than the aglycone. Bioavailability for the glucoside mixture was 21 ± 10%, compared to only 8 ± 3% for the aglycone mixture (p = 0.011) [1]. This contrasts with genistein, where the aglycone showed higher bioavailability. This finding directly challenges the common assumption that aglycones are universally more bioavailable and establishes glycitin as a uniquely superior starting material for in vivo studies of the glycitein pharmacophore.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 21 ± 10% |
| Comparator Or Baseline | Glycitein aglycone mixture: 8 ± 3% |
| Quantified Difference | 2.6-fold higher (p = 0.011) |
| Conditions | Aged (20-month-old) male Fischer-344 rats, oral administration of synthetic glucoside/aglycone mixtures |
Why This Matters
This data is critical for in vivo study design; selecting glycitin over glycitein may result in significantly higher plasma exposure of the active aglycone after metabolic conversion, reducing the required dose and potentially improving experimental outcomes.
- [1] Sepehr E, Cooke GM, Robertson P, Gilani SG. Effect of glycosidation of isoflavones on their bioavailability and pharmacokinetics in aged male rats. Mol Nutr Food Res. 2009;53 Suppl 1:S16-26. View Source
